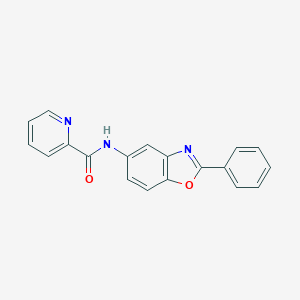
N-(2-phenyl-1,3-benzoxazol-5-yl)-2-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenyl-1,3-benzoxazol-5-yl)-2-pyridinecarboxamide, commonly known as PBOX, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. PBOX is a heterocyclic compound that contains a benzoxazole ring and a pyridine ring. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Mécanisme D'action
The mechanism of action of PBOX is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. PBOX has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, PBOX has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. By inhibiting these enzymes, PBOX may be able to induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects
PBOX has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that PBOX can induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. In vivo studies have shown that PBOX can reduce tumor growth in animal models and reduce inflammation in animal models of rheumatoid arthritis. PBOX has also been shown to have low toxicity, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of PBOX is its relatively simple synthesis method. Additionally, PBOX has been shown to have low toxicity, making it a safe compound to work with in the laboratory. However, one of the limitations of PBOX is its limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, PBOX has not yet been extensively studied in clinical trials, so its efficacy and safety in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for research on PBOX. One area of research could be the development of PBOX as a cancer therapy. Further studies are needed to determine the efficacy and safety of PBOX in clinical trials. Additionally, research could be conducted on the use of PBOX as an anti-inflammatory agent for the treatment of rheumatoid arthritis and other inflammatory diseases. Finally, research could be conducted on the use of PBOX as an antiviral agent for the treatment of viral infections. Overall, PBOX is a promising compound that has the potential to be developed into a range of therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of PBOX involves the reaction of 2-aminopyridine with salicylaldehyde in the presence of a catalyst. The resulting intermediate is then reacted with 2-bromoacetophenone to form PBOX. The synthesis of PBOX is relatively straightforward and can be achieved through a one-pot reaction.
Applications De Recherche Scientifique
PBOX has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as an antitumor agent. PBOX has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, PBOX has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. PBOX has also been shown to exhibit antiviral properties, making it a potential candidate for the development of antiviral drugs.
Propriétés
Formule moléculaire |
C19H13N3O2 |
|---|---|
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
N-(2-phenyl-1,3-benzoxazol-5-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C19H13N3O2/c23-18(15-8-4-5-11-20-15)21-14-9-10-17-16(12-14)22-19(24-17)13-6-2-1-3-7-13/h1-12H,(H,21,23) |
Clé InChI |
YJQOBKCEGIHRRM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=N4 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B246016.png)
![2-(4-isopropylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B246019.png)
![2-(3-methylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B246020.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B246022.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246023.png)
![4-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246026.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B246027.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246028.png)
![N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246029.png)
![2-Chloro-N-{4-[4-(4-methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide](/img/structure/B246032.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-methylpropanamide](/img/structure/B246033.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-naphthamide](/img/structure/B246034.png)
![3,5-diethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246035.png)
![2-[(3-butoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246037.png)